1-(naphthalen-1-yl)pyrrolidine-2,4-dione
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Overview
Description
1-(Naphthalen-1-yl)pyrrolidine-2,4-dione is an organic compound with the molecular formula C14H11NO2 It is characterized by a pyrrolidine ring fused to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(naphthalen-1-yl)pyrrolidine-2,4-dione typically involves the reaction of naphthalene derivatives with pyrrolidine-2,4-dione under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where naphthalene is reacted with pyrrolidine-2,4-dione in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-1-yl)pyrrolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of naphthalene-1,4-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, where substituents like halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products:
- Oxidation products include naphthalene-1,4-dione derivatives.
- Reduction products are reduced pyrrolidine derivatives.
- Substitution products are halogenated or nitro-substituted naphthalene derivatives.
Scientific Research Applications
1-(Naphthalen-1-yl)pyrrolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(naphthalen-1-yl)pyrrolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(Naphthalen-2-yl)pyrrolidine-2,4-dione: Similar structure but with the naphthalene moiety attached at a different position.
1-(Phenyl)pyrrolidine-2,4-dione: Contains a phenyl group instead of a naphthalene moiety.
1-(Anthracen-1-yl)pyrrolidine-2,4-dione: Contains an anthracene moiety instead of naphthalene.
Uniqueness: 1-(Naphthalen-1-yl)pyrrolidine-2,4-dione is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-naphthalen-1-ylpyrrolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-11-8-14(17)15(9-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-7H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFJDEOTRGBEGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN(C1=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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